1-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-ethoxyphenyl)urea
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Description
1-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds related to the chemical structure of interest have demonstrated significant antimicrobial activities. For example, derivatives of quinazolin-4(3H)ones have shown efficacy against various microbial strains, indicating a potential role in antimicrobial drug development (Patel & Shaikh, 2011); (Desai et al., 2007); (Desai, Dodiya, & Shihora, 2011).
DNA-Binding and Anti-inflammatory Potential
Some quinazolinone derivatives exhibit DNA-binding properties and have been explored for potential anti-inflammatory and analgesic activities. This suggests a potential for these compounds in the development of treatments for inflammation-related disorders (Garofalo et al., 2010); (Farag et al., 2012).
Central Nervous System (CNS) and Cardiovascular System (CVS) Effects
Research has indicated that certain quinazolinone derivatives can impact the CNS and CVS. This suggests their potential utility in developing treatments targeting these systems (Pandey, Mukesh, Kumar, & Trivedi, 2008).
Antioxidant and Anticholinesterase Activities
Novel derivatives containing quinazolinone structures have shown promising antioxidant and anticholinesterase activities. This indicates their potential in treating oxidative stress-related diseases and disorders involving cholinesterase enzymes (Kurt et al., 2015).
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-3-32-20-11-6-17(7-12-20)27-24(31)28-18-8-13-22-21(14-18)23(30)29(15(2)26-22)19-9-4-16(25)5-10-19/h4-14H,3H2,1-2H3,(H2,27,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKYLCPOYLTBOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.